B1193205 MK-1454

MK-1454

カタログ番号: B1193205
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-1454 is a STING agonist with potential immunoactivating and antineoplastic activities. This compound binds to STING and activates the STING pathway, which promotes IKK-related kinase TANK-binding kinase 1 (TBK1) signaling and activates nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3) in immune cells in the tumor microenvironment;  this leads to the production of pro-inflammatory cytokines, including interferons (IFNs). Specifically, expression of IFN-beta (IFNb) enhances the cross-presentation of tumor-associated antigens by CD8alpha-positive and CD103-positive dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs). This results in a CTL-mediated immune response against tumor cells and causes tumor cell lysis.

科学的研究の応用

MK-1454 as a Cancer Treatment

This compound has been identified as a potent cyclic dinucleotide-based stimulator of interferon genes (STING) agonist. Its design and synthesis were aimed at exploring new chemical spaces to enhance clinical development properties. In studies involving immune-competent mice with syngeneic tumors, this compound demonstrated significant upregulation of tumor cytokines and effective antitumor activity. Particularly notable was its effectiveness in tumor shrinkage in mouse models resistant to single-agent therapy, which was further enhanced when combined with a murinized anti-PD-1 antibody, mDX400. These findings support the development of STING agonists in combination with pembrolizumab, a humanized anti-PD-1 antibody, especially for patients with tumors unresponsive to single-agent anti-PD-1 therapy (Chang et al., 2022).

Advances in Synthesis Techniques for this compound

The stereoselective synthesis of this compound represents a significant advancement in the field of organic chemistry, particularly in the development of complex drug candidates and natural products. The synthesis process for this compound employed enzyme-catalyzed reactions, providing increased selectivity and reduced waste. This innovative approach involved the asymmetric construction of fluoride-bearing deoxynucleotides and the use of four enzymes in a cascade process to construct two bridging thiophosphates. This method demonstrates the growing importance and effectiveness of enzymatic processes in modern drug synthesis, exemplified by the development of this compound as a STING signaling pathway agonist (Benkovics et al., 2022).

特性

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

MK-1454;  MK 1454;  MK1454; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。